- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicalsNatural Product Research, 2020, 34(22), 3169-3175,
Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://nl.kuujia.com/scimg/cas/166239-82-3x500.png)
166239-82-3 structure
Productnaam:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
CAS-nummer:166239-82-3
MF:C13H14O5
MW:250.247264385223
CID:5102539
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
-
- Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1
- InChI-sleutel: DRUQKRWRXOUEGS-NGERZBJRSA-N
- LACHT: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1R:HCl
Referentie
- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogsCanadian Journal of Chemistry, 1997, 75(6), 840-849,
Productiemethode 3
Reactievoorwaarden
1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C
Referentie
- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radicalArchives of Pharmacal Research, 2016, 39(10), 1370-1381,
Productiemethode 4
Reactievoorwaarden
1.1
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
Referentie
- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolideJournal of the Chemical Society, 1988, (3), 189-91,
Productiemethode 5
Reactievoorwaarden
1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
Referentie
- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylatesChemical Communications (Cambridge, 2020, 56(82), 12431-12434,
Productiemethode 6
Reactievoorwaarden
1.1R:Et3N, C:4-DMAP, S:CH2Cl2
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
Referentie
- Chiral Diselenides in the Total Synthesis of (+)-SaminJournal of Organic Chemistry, 1996, 61(8), 2686-9,
Productiemethode 7
Reactievoorwaarden
1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C
Referentie
- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen PeroxideJournal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438,
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials
- 4-Vinyl-1,3-dioxolan-2-one
- (+)-Diethyl L-tartrate
- buta-2,3-dien-1-ol
- tert-butyl(chloro)dimethylsilane
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
- Sesamolin
- 2-Propenal,3-(1,3-benzodioxol-5-yl)-
- Benzaldehyde
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Gerelateerde literatuur
-
1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779
-
2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032
-
Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025
-
Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140
-
Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975
166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-) Gerelateerde producten
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
